molecular formula C10H13N3 B1292589 6-(Propan-2-yl)-1H-indazol-4-amine CAS No. 1000343-74-7

6-(Propan-2-yl)-1H-indazol-4-amine

Cat. No. B1292589
CAS RN: 1000343-74-7
M. Wt: 175.23 g/mol
InChI Key: AVIMIKVBGQYPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(Propan-2-yl)-1H-indazol-4-amine” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring structure is prevalent in many pharmaceuticals and therapeutic drugs .


Synthesis Analysis

While specific synthesis methods for “6-(Propan-2-yl)-1H-indazol-4-amine” are not available, retrosynthetic analysis is a common strategy used in organic chemistry for the synthesis of complex molecules. This involves working backwards from the target molecule to identify potential precursors .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For instance, isopropyl alcohol, a compound with an isopropyl group, is a colorless, flammable organic compound .

Safety and Hazards

The safety data sheet (SDS) provides information about the hazards of a chemical substance or mixture and the necessary precautionary measures .

Future Directions

The future directions in the study of such compounds could involve the development of novel inhibitors that offer selective suppression of isoforms or specific disruption of protein-protein interactions .

properties

IUPAC Name

6-propan-2-yl-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6(2)7-3-9(11)8-5-12-13-10(8)4-7/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIMIKVBGQYPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C2C=NNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646672
Record name 6-(Propan-2-yl)-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Propan-2-yl)-1H-indazol-4-amine

CAS RN

1000343-74-7
Record name 6-(Propan-2-yl)-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.